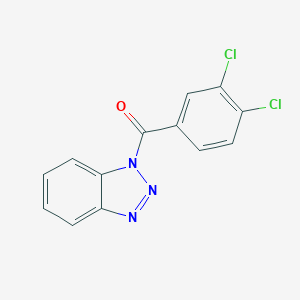![molecular formula C22H17ClN2OS B335229 2-(5-chlorothiophen-2-yl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B335229.png)
2-(5-chlorothiophen-2-yl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-chlorothiophen-2-yl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinolinecarboxamides. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophen-2-yl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the thienyl group: This step may involve the use of a chlorinated thiophene derivative, which can be introduced through a nucleophilic substitution reaction.
Formation of the carboxamide linkage: This can be done by reacting the quinoline derivative with a benzylamine derivative under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl or quinoline rings, leading to the formation of sulfoxides or quinoline N-oxides.
Reduction: Reduction reactions may target the nitro groups (if present) or the quinoline ring, leading to the formation of amines or dihydroquinolines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, especially at the chloro and thienyl positions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitutions.
Major Products
Oxidation: Sulfoxides, quinoline N-oxides.
Reduction: Amines, dihydroquinolines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as:
DNA: Intercalation into DNA, disrupting replication and transcription.
Enzymes: Inhibition of enzymes involved in critical biological pathways.
Receptors: Binding to receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-chlorothiophen-2-yl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide: can be compared with other quinolinecarboxamide derivatives, such as:
Uniqueness
- Structural Features : The presence of the 5-chloro-2-thienyl group and the 4-methylbenzyl group may confer unique chemical and biological properties.
- Biological Activity : Differences in biological activity compared to similar compounds due to variations in molecular interactions and target specificity.
Propriétés
Formule moléculaire |
C22H17ClN2OS |
|---|---|
Poids moléculaire |
392.9 g/mol |
Nom IUPAC |
2-(5-chlorothiophen-2-yl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C22H17ClN2OS/c1-14-6-8-15(9-7-14)13-24-22(26)17-12-19(20-10-11-21(23)27-20)25-18-5-3-2-4-16(17)18/h2-12H,13H2,1H3,(H,24,26) |
Clé InChI |
HMWNSJBHHAQCTN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl |
SMILES canonique |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B335147.png)


![2-(4-CHLOROPHENYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE](/img/structure/B335151.png)
![Ethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B335152.png)


![Methyl 2-(cinnamoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B335157.png)


![Ethyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B335163.png)
![METHYL 3-({[2-(4-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE](/img/structure/B335165.png)
![2-(benzylsulfanyl)-3-cyclopentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B335170.png)
